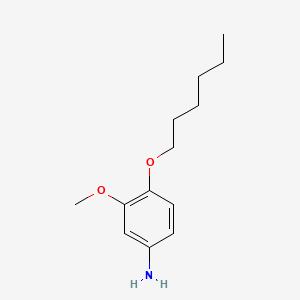
4-hexoxy-3-methoxyaniline
Übersicht
Beschreibung
m-Anisidine, 4-(hexyloxy)-: is an organic compound with the molecular formula C13H21NO2 and a molecular weight of 223.31 g/mol . It is a derivative of m-Anisidine, where the methoxy group is replaced by a hexyloxy group. This compound is known for its bioactive properties and is used in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of m-Anisidine, 4-(hexyloxy)- typically involves the substitution of the methoxy group in m-Anisidine with a hexyloxy group. This can be achieved through a series of chemical reactions, including nitration, reduction, and etherification. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: Industrial production of m-Anisidine, 4-(hexyloxy)- follows similar synthetic routes but on a larger scale. The process involves continuous catalytic hydrogenation and subsequent purification steps to ensure high purity and yield. The use of advanced reactors and separation techniques helps in optimizing the production process .
Analyse Chemischer Reaktionen
Types of Reactions: m-Anisidine, 4-(hexyloxy)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (Cl2, Br2) and alkyl halides (R-X) in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: m-Anisidine, 4-(hexyloxy)- is used as a building block in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. Its unique structure allows for the formation of complex molecules through various chemical reactions .
Biology: In biological research, m-Anisidine, 4-(hexyloxy)- is used as a probe to study enzyme activities and metabolic pathways. Its bioactive properties make it a valuable tool in understanding biological processes at the molecular level .
Industry: In the industrial sector, m-Anisidine, 4-(hexyloxy)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Wirkmechanismus
The mechanism of action of m-Anisidine, 4-(hexyloxy)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
m-Anisidine: A methoxy-substituted aniline derivative with similar chemical properties.
p-Anisidine: Another isomer of anisidine with a para-substitution pattern.
o-Anisidine: An ortho-substituted isomer of anisidine.
Uniqueness: m-Anisidine, 4-(hexyloxy)- is unique due to the presence of the hexyloxy group, which imparts distinct chemical and physical properties. This substitution enhances its solubility, reactivity, and bioactivity compared to other anisidine derivatives .
Eigenschaften
CAS-Nummer |
15382-62-4 |
|---|---|
Molekularformel |
C13H21NO2 |
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
4-hexoxy-3-methoxyaniline |
InChI |
InChI=1S/C13H21NO2/c1-3-4-5-6-9-16-12-8-7-11(14)10-13(12)15-2/h7-8,10H,3-6,9,14H2,1-2H3 |
InChI-Schlüssel |
NOGYCEDADJZXDS-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=C(C=C(C=C1)N)OC |
Kanonische SMILES |
CCCCCCOC1=C(C=C(C=C1)N)OC |
Aussehen |
Solid powder |
Key on ui other cas no. |
15382-62-4 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
m-Anisidine, 4-(hexyloxy)- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















